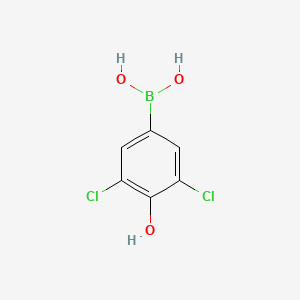
4'-epi-Entecavir-di-o-benzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as Entecavir, involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton, the Baeyer–Villiger oxidation/rearrangement to afford the correct configuration of the secondary alcohol, and a directed homoallylic epoxidation followed by epoxide ring-opening to introduce the hydroxyl group suitable for the Mitsunobu reaction . Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .Chemical Reactions Analysis
Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Deprotection is normally performed as palladium-catalyzed hydrogenation, delivering the alcohol and toluene .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of '4'-epi-Entecavir-di-o-benzyl Ether' involves the protection of the hydroxyl groups on the Entecavir molecule, followed by the coupling of two benzyl groups to the protected hydroxyl groups. The final step involves the removal of the protecting groups to obtain the desired product.", "Starting Materials": [ "Entecavir", "Benzyl alcohol", "Dichloromethane", "Methanol", "Triethylamine", "Diisopropylethylamine", "Pyridine", "4-Dimethylaminopyridine", "Di-tert-butyl dicarbonate", "Benzyl chloroformate", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on Entecavir using di-tert-butyl dicarbonate and triethylamine in dichloromethane.", "Step 2: Coupling of benzyl alcohol to the protected hydroxyl groups using benzyl chloroformate and 4-dimethylaminopyridine in dichloromethane.", "Step 3: Removal of the tert-butyl and benzyl protecting groups using 1 M sodium bicarbonate in methanol and 1 M hydrochloric acid in methanol, respectively.", "Step 4: Purification of the crude product using column chromatography with silica gel and elution with a mixture of dichloromethane and methanol.", "Step 5: Characterization of the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS-Nummer |
1354695-85-4 |
Molekularformel |
C26H27N5O3 |
Molekulargewicht |
457.534 |
IUPAC-Name |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
InChI-Schlüssel |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyme |
2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




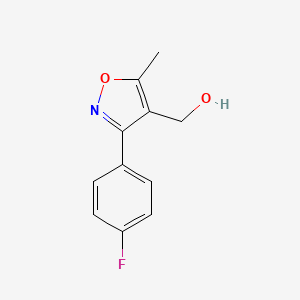

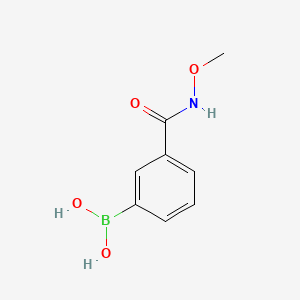
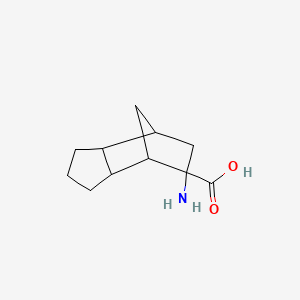
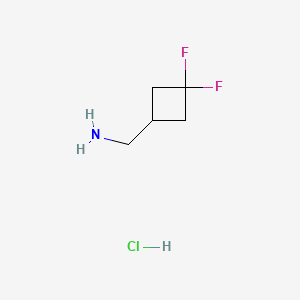

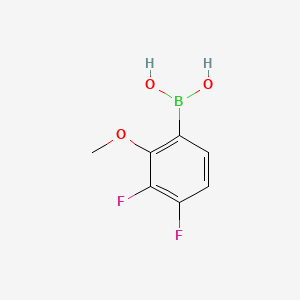
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
